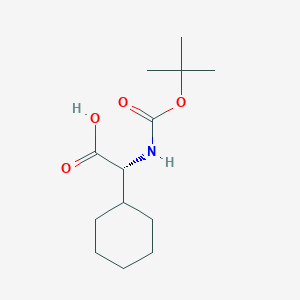

Boc-D-Chg-OH

描述

属性

IUPAC Name |

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXZIPXYDQFCX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426700 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70491-05-3 | |

| Record name | (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-Chg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-tert-Butoxycarbonyl-D-cyclohexylglycine, commonly referred to as Boc-D-Chg-OH. This non-proteinogenic amino acid is a valuable building block in peptide synthesis and drug discovery, prized for its ability to introduce conformational constraints and enhance the lipophilicity of peptides. This document details its physicochemical characteristics, provides experimental protocols for its use, and outlines its spectroscopic profile.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its bulky cyclohexyl side chain and the acid-labile Boc protecting group make it a unique and versatile reagent in synthetic organic chemistry.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1][2] |

| CAS Number | 70491-05-3 | [1] |

| Appearance | White to off-white powder or lumps | [1] |

| Melting Point | 75 °C (lit.) | [3] |

| Optical Rotation | [α]²⁰D = -12.3 ± 2º (c=1 in MeOH) | [1] |

| Purity | ≥ 98% | [2] |

| Predicted pKa | 4.01 ± 0.10 | [3] |

| Predicted Boiling Point | 407.9 ± 28.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.111 ± 0.06 g/cm³ | [3] |

Synonyms: (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, N-Boc-D-cyclohexylglycine, Boc-D-cyclohexyl-glycine, Boc-D-alpha-cyclohexylglycine.[3][4]

Solubility

This compound exhibits solubility in a range of organic solvents.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane (B109758) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethyl Acetate | Soluble |

Qualitative data from supplier information.[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of D-cyclohexylglycine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-Cyclohexylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane (or other suitable solvent)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl) or citric acid solution

Procedure:

-

Dissolution: Dissolve D-cyclohexylglycine in an aqueous solution of sodium bicarbonate.

-

Reaction: Add a solution of di-tert-butyl dicarbonate in dioxane to the stirred amino acid solution.

-

Incubation: Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with a nonpolar organic solvent like hexane (B92381) to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of HCl or citric acid.

-

Extract the product into ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Diagram of the Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A proton NMR spectrum of this compound would be expected to show characteristic signals for the protons of the tert-butyl group, the cyclohexyl ring, and the alpha-proton.

¹³C NMR: The carbon NMR spectrum provides evidence for all 13 carbon atoms in the molecule, with distinct chemical shifts for the carbonyl carbons, the carbons of the Boc group, and the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch of the carboxylic acid |

| ~2930 and ~2850 | C-H stretch of the cyclohexyl and tert-butyl groups |

| ~1710 (strong) | C=O stretch of the carboxylic acid |

| ~1690 (strong) | C=O stretch of the carbamate (B1207046) (Boc group) |

| ~1160 | C-O stretch of the Boc group |

These are typical values for N-Boc protected amino acids and may vary slightly for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Under electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺ or its sodium adduct [M+Na]⁺. Fragmentation of the molecular ion typically involves the loss of the Boc group or parts of it.

Expected Fragmentation Pattern:

-

Loss of tert-butyl group: [M - 56]⁺

-

Loss of isobutylene: [M - 56 + H]⁺

-

Loss of the entire Boc group: [M - 100]⁺

-

Decarboxylation: [M - 44]⁺

Applications in Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS), particularly when using the Boc/Bzl protection strategy.

Experimental Protocol: Incorporation of this compound in SPPS

1. Resin Preparation:

-

Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

2. Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM to remove the N-terminal Boc group.

-

Wash the resin with DCM and then neutralize with a solution of 10% diisopropylethylamine (DIEA) in DCM.

3. Coupling of this compound:

-

Activate this compound using a coupling reagent such as HBTU/HOBt in the presence of DIEA in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate coupling.

-

Monitor the reaction completion using the Kaiser test.

4. Cleavage from Resin:

-

After synthesis completion, cleave the peptide from the resin using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF), in the presence of a scavenger like anisole.

Diagram of the Boc-SPPS Workflow

Caption: General workflow for Boc solid-phase peptide synthesis.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements:

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place.[3]

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-D- -cyclohexylglycine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Boc-alpha-Cyclohexyl-D-glycine | 70491-05-3 [amp.chemicalbook.com]

- 4. (2R)-2-(((tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid | C13H23NO4 | CID 7014890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Boc-D-Chg-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Chg-OH, chemically known as (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic peptide chemistry. Its unique structural features, particularly the bulky cyclohexyl side chain and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, confer valuable properties to peptides, influencing their conformation, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).

Molecular Structure and Formula

This compound is a chiral molecule with the D-configuration at the α-carbon. The structure consists of a carboxylic acid group, an α-amino group protected by a Boc moiety, and a cyclohexyl group as the side chain.

Molecular Formula: C₁₃H₂₃NO₄[1][2][3][4]

Chemical Structure:

The IUPAC name for this compound is (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid.[1]

Physicochemical and Quantitative Data

The properties of this compound make it a versatile reagent in peptide synthesis. The following table summarizes its key quantitative data.

| Property | Value | References |

| Molecular Weight | 257.33 g/mol | [1][2][3] |

| CAS Number | 70491-05-3 | [1][2][4] |

| Appearance | White to off-white powder or lumps | [4] |

| Purity | ≥ 99% (TLC) | [4] |

| Melting Point | 122-126 ºC (for DCHA salt) | [5] |

| Optical Rotation [α]D²⁰ | -12.3 ± 2º (c=1 in MeOH) | [4] |

| Storage Conditions | 0-8°C | [4][5] |

Note: Some properties, such as the melting point, are reported for the dicyclohexylammonium (B1228976) (DCHA) salt of this compound, which is a common commercially available form.[5]

Role in Peptide Synthesis and Drug Development

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a cyclohexylglycine residue into a peptide sequence. The incorporation of this non-natural amino acid can significantly impact the therapeutic potential of a peptide.

-

Enhanced Metabolic Stability: The bulky cyclohexyl side chain can provide steric hindrance, protecting the adjacent peptide bonds from enzymatic degradation and thereby increasing the peptide's in vivo half-life.

-

Improved Receptor Affinity: The hydrophobic nature of the cyclohexyl group can facilitate favorable interactions with hydrophobic pockets within target receptors, potentially leading to enhanced binding affinity and selectivity.

-

Conformational Rigidity: The cyclohexyl group can restrict the conformational freedom of the peptide backbone, inducing specific secondary structures that may be crucial for biological activity.

These attributes make this compound a valuable component in the design of novel peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.

Materials:

-

Pre-loaded resin (e.g., Merrifield or PAM resin with the initial amino acid attached)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Scavengers (e.g., anisole (B1667542) for cleavage)

-

Diethyl ether

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treating it with a solution of 50% TFA in DCM for 30 minutes. The resin is then washed with DCM and DMF to remove residual acid and byproducts.

-

Neutralization: The protonated N-terminal amine is neutralized by washing the resin with a solution of 10% DIEA in DMF. This is followed by several washes with DMF and DCM to remove excess base.

-

Amino Acid Activation: In a separate vessel, this compound (3 equivalents relative to the resin loading) is pre-activated.

-

For HBTU/HOBt coupling: Dissolve this compound, HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to activate for 5-10 minutes.

-

For DIC/HOBt coupling: Dissolve this compound and HOBt (3 eq.) in a 1:1 mixture of DMF/DCM. Add this solution to the resin, followed by the addition of DIC (3 eq.).

-

-

Coupling: The activated this compound solution is added to the neutralized resin. The reaction vessel is agitated for 2-4 hours. The bulky nature of the cyclohexyl side chain may necessitate longer coupling times or a double coupling step to ensure complete reaction.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test. A negative result (no color change) indicates that all primary amines have reacted.

-

Washing: After a successful coupling, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2-7 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) or another strong acid cocktail (e.g., TFMSA) in the presence of scavengers. The crude peptide is then precipitated with cold diethyl ether, collected, and purified.

Visualizations

The following diagrams illustrate the key molecular structure and the experimental workflow for the use of this compound in peptide synthesis.

Caption: Molecular components of this compound.

Caption: Boc-SPPS workflow for incorporating this compound.

References

Synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH) is a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug development. Its bulky cyclohexyl side chain imparts unique conformational constraints and lipophilicity to peptides, enhancing their metabolic stability and cell permeability. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide sequences using standard solid-phase and solution-phase synthesis methodologies. This technical guide provides an in-depth overview of the primary synthesis pathway for this compound, including a detailed experimental protocol, quantitative data from analogous reactions, and a visual representation of the synthesis workflow.

Introduction

The synthesis of modified peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Unnatural amino acids, such as D-cyclohexylglycine, are valuable building blocks in this endeavor. The incorporation of D-cyclohexylglycine can render peptides resistant to enzymatic degradation and improve their pharmacological profiles. The Boc protecting group is a widely used, acid-labile protecting group for the amino function of amino acids, facilitating their use in peptide synthesis. The synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine is, therefore, a fundamental step in the preparation of many peptide-based drug candidates.

The most common and straightforward method for the synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine is the direct N-tert-butoxycarbonylation of D-cyclohexylglycine. This reaction involves the treatment of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

Synthesis Pathway

The synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine is a single-step process involving the protection of the amino group of D-cyclohexylglycine.

An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid (Boc-D-Chg-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis applications, and biological significance of (R)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid, commonly known as Boc-D-Chg-OH. This non-proteinogenic amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of therapeutic peptides such as Gonadotropin-Releasing Hormone (GnRH) antagonists.

Core Compound Identification

| Identifier | Value |

| CAS Number | 70491-05-3 |

| IUPAC Name | (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

| Other Synonyms | (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, N-tert-butoxycarbonyl-D-2-cyclohexylglycine, Boc-D-cyclohexylglycine |

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₄ | Multiple Sources |

| Molecular Weight | 257.33 g/mol | Multiple Sources |

| Appearance | White to off-white solid | [1] |

| Melting Point | 122-126 °C | Chem-Impex |

| Solubility | Soluble in DMF, NMP, and DCM | BenchChem |

| Storage Temperature | 2-8 °C | Carbolution |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | Ambeed |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donors | 2 | Ambeed |

| Hydrogen Bond Acceptors | 4 | Ambeed |

| Rotatable Bond Count | 6 | Ambeed |

Application in Peptide Synthesis

This compound is a valuable reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). The bulky and hydrophobic cyclohexyl side chain can impart unique conformational constraints and increase metabolic stability in the resulting peptides. This makes it a favored component in the design of peptide-based therapeutics.[1]

Experimental Protocols

The following section outlines a generalized workflow for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

1. Resin Preparation and Swelling

Standard resins for Boc-SPPS, such as Merrifield, PAM, or MBHA resins, are suitable.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with dimethylformamide (DMF) three times.

-

Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes before the first coupling step.[1]

-

2. Nα-Boc Deprotection

The temporary Nα-Boc protecting group is removed by acidolysis.

-

Reagents:

-

Deprotection solution: 50% (v/v) trifluoroacetic acid (TFA) in DCM.

-

-

Procedure:

-

Wash the resin-bound peptide with DCM (3 times).

-

Treat the resin with the deprotection solution for 2-5 minutes.

-

Drain the solution and treat again with the deprotection solution for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.[2]

-

3. Neutralization

The resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized before coupling.

-

Reagents:

-

Neutralization solution: 5-10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM or DMF.

-

-

Procedure:

-

Wash the resin with DCM.

-

Treat the resin with the neutralization solution for 2 minutes, and repeat once.

-

Wash the resin with DCM to remove excess base.[2]

-

4. Amino Acid Coupling

Due to the steric bulk of the cyclohexyl side chain, efficient coupling reagents and potentially longer reaction times are recommended for this compound.

-

Recommended Method: HBTU/HOBt Activation

-

Reagents:

-

This compound (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIEA (6 equivalents)

-

DMF as solvent

-

-

Procedure:

-

In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

-

Add DIEA to the solution to pre-activate the amino acid for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Shake the reaction vessel for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), continue shaking for another hour or perform a second coupling.

-

Once the ninhydrin test is negative, wash the resin with DMF (3 times) and DCM (3 times).[1]

-

-

-

Alternative Method: DIC/HOBt Activation

-

Reagents:

-

This compound (3 equivalents)

-

DIC (3 equivalents)

-

HOBt (3 equivalents)

-

DMF/DCM (1:1) as solvent

-

-

Procedure:

-

Dissolve this compound and HOBt in a 1:1 mixture of DMF and DCM.

-

Add the solution to the neutralized resin.

-

Add DIC to the reaction mixture.

-

Shake the reaction vessel for 2-4 hours.

-

Monitor the coupling reaction with the ninhydrin test and proceed as described for the HBTU/DIEA method.[1]

-

-

5. Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after coupling.

-

Reagents:

-

Capping solution: Acetic anhydride/Pyridine/DCM in a 1:1:8 ratio.

-

-

Procedure:

-

Treat the resin with the capping solution for 10-20 minutes.

-

Wash the resin with DCM and DMF.

-

6. Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing any side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).

-

Reagents:

-

Anhydrous HF

-

Scavenger (e.g., anisole)

-

-

Procedure:

-

Place the dried peptide-resin in an HF cleavage apparatus.

-

Add a scavenger such as anisole.

-

Cool the apparatus to -5 to 0 °C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1 hour.

-

Evaporate the HF under vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration.[1]

-

7. Purification

Peptides containing the hydrophobic cyclohexylalanine residue are often purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).

-

Filter the solution to remove insoluble material.

-

Inject the solution onto an appropriate RP-HPLC column (e.g., C18).

-

Elute the peptide using a linear gradient of increasing acetonitrile (B52724) concentration in water, typically containing 0.1% TFA.

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the fractions for purity and identity using analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.[1]

-

Role in GnRH Antagonists and Signaling Pathway

This compound is a key component in the synthesis of various peptide-based Gonadotropin-Releasing Hormone (GnRH) antagonists. These antagonists are used in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.

GnRH, a decapeptide released from the hypothalamus, stimulates the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, regulate the production of sex steroids like testosterone (B1683101) and estrogen. GnRH antagonists function by competitively blocking the GnRH receptor on pituitary gonadotrophs, thereby inhibiting the downstream signaling cascade that leads to LH and FSH release. This results in a rapid reduction of sex hormone levels.

The incorporation of non-proteinogenic D-amino acids like D-cyclohexylglycine can enhance the metabolic stability and receptor binding affinity of these synthetic antagonists.

GnRH Signaling Pathway and Antagonist Action

The following diagram illustrates the GnRH signaling pathway and the mechanism of action of a GnRH antagonist.

References

Molecular weight of Boc-D-cyclohexylglycine.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-cyclohexylglycine (Boc-D-cyclohexylglycine), a non-proteinogenic amino acid derivative crucial in peptide synthesis. Its unique structural properties, characterized by a bulky, hydrophobic cyclohexyl side chain, are instrumental in designing peptides with enhanced metabolic stability and specific conformational constraints. This guide details the compound's physicochemical properties, provides a generalized experimental protocol for its incorporation into peptide chains via Boc-based Solid-Phase Peptide Synthesis (SPPS), and illustrates the synthetic workflow.

Physicochemical Properties

Boc-D-cyclohexylglycine is a chiral building block widely used in the synthesis of peptide-based therapeutics and novel organic molecules. The tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled, sequential addition during peptide synthesis.[1] The cyclohexyl side chain enhances the lipophilicity of the resulting peptide, which can improve its interaction with hydrophobic receptor pockets and increase its resistance to enzymatic degradation.[1]

All quantitative and identifying data for Boc-D-cyclohexylglycine are summarized in the table below for quick reference.

| Property | Value |

| Molecular Weight | 257.33 g/mol [2][3][4][5] |

| Molecular Formula | C₁₃H₂₃NO₄[1][2][3][4] |

| CAS Number | 70491-05-3[1][2][3][6] |

| Appearance | White to off-white solid[1][7] |

| Melting Point | 75 °C[7][8] |

| Boiling Point | 407.9 ± 28.0 °C (Predicted)[7][8] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted)[7][8] |

| Synonyms | Boc-D-Chg-OH, (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid[1][9] |

Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The primary application of Boc-D-cyclohexylglycine is as a building block in Boc-SPPS. The synthesis is a cyclical process where each amino acid is added sequentially to a growing peptide chain that is anchored to an insoluble resin support. The diagram below illustrates the four key steps in a single cycle of amino acid addition.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Boc-D-Cyclohexylglycine via SPPS

This section provides a generalized protocol for a single coupling cycle in a manual Boc-SPPS workflow to incorporate an amino acid such as Boc-D-cyclohexylglycine.

Materials:

-

Peptide-resin (with a free N-terminal amino acid from the previous cycle)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Boc-D-cyclohexylglycine

-

Coupling Reagent (e.g., HBTU/HOBt or DCC)

-

N,N-Dimethylformamide (DMF)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM within a suitable reaction vessel for 15-30 minutes.

-

Step 1: Boc Deprotection:

-

Drain the DCM from the resin.

-

Add a solution of 50% TFA in DCM to the resin (e.g., 10 mL per gram of resin).[8]

-

Agitate the mixture for a short pre-wash (2-5 minutes), then drain.[8]

-

Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes at room temperature to ensure complete removal of the N-terminal Boc group.[8]

-

Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

-

-

Step 2: Neutralization:

-

To neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine, wash the resin with a 5-10% solution of DIEA in DCM.[1]

-

Agitate for 5-10 minutes. Repeat this step once.

-

Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base. The resin now has a free amine ready for coupling.[1]

-

-

Step 3: Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-D-cyclohexylglycine (2-4 equivalents relative to the resin substitution level). To do this, dissolve the Boc-D-cyclohexylglycine and a coupling reagent like HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution.[1]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric bulk of the cyclohexyl side chain, longer coupling times or a second coupling may be necessary to ensure the reaction goes to completion.[10]

-

Optional: Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.[1]

-

-

Step 4: Washing:

-

Drain the coupling solution from the resin.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

The peptide-resin is now ready for the next deprotection and coupling cycle. These steps are repeated until the desired peptide sequence is fully assembled. The final step after assembling the full sequence is the cleavage of the peptide from the resin support, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Boc-D-Chg-OH in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a key building block in peptide synthesis and drug discovery. Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification, ensuring reproducibility and scalability of synthetic processes.

Core Concepts: Solubility of Boc-Protected Amino Acids

The solubility of an amino acid derivative like this compound is primarily governed by the physicochemical properties of its constituent parts: the hydrophobic tert-butoxycarbonyl (Boc) protecting group, the bulky and nonpolar cyclohexyl side chain, and the polar carboxylic acid group.

Generally, Boc-protected amino acids exhibit good solubility in a range of organic solvents. The hydrophobic nature of the Boc group and, in this specific case, the cyclohexyl moiety, significantly reduces aqueous solubility. The presence of the free carboxylic acid allows for some solubility in polar organic solvents and the potential for salt formation to enhance solubility in aqueous media, though this is often limited.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, qualitative information and data from structurally analogous compounds provide a strong predictive framework. The bulky, nonpolar cyclohexyl side chain of this compound suggests its solubility profile will be similar to other Boc-protected amino acids with large hydrophobic side chains, such as Boc-L-leucine and Boc-L-phenylalanine.

Table 1: Solubility Characteristics of this compound and Structurally Related Compounds

| Solvent | Solvent Type | This compound (Qualitative) | Boc-L-Leucine (Qualitative) | Boc-L-Phenylalanine (Quantitative Example) |

| Dichloromethane (DCM) | Chlorinated | Soluble | Soluble | - |

| Chloroform | Chlorinated | Soluble | Soluble | - |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Likely Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble | ≥ 2.5 mg/mL (in a co-solvent system)[1] |

| Ethyl Acetate (EtOAc) | Ester | Soluble | Soluble | - |

| Acetone | Ketone | - | Soluble | - |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | - | - |

| Methanol (MeOH) | Polar Protic | Likely Soluble | - | - |

| Ethanol (EtOH) | Polar Protic | Likely Soluble | - | - |

| Water | Polar Protic | Poorly Soluble/Insoluble | Poorly Soluble/Insoluble | - |

| Hexane/Heptane | Nonpolar | Poorly Soluble/Insoluble | Poorly Soluble/Insoluble | - |

Disclaimer: The qualitative solubility for this compound is based on typical behavior of Boc-protected amino acids and available vendor information. Quantitative data for Boc-L-phenylalanine is provided as a reference for a structurally similar compound and was determined in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1]. For precise applications, experimental determination of solubility for this compound in the specific solvent of interest is highly recommended.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a robust and widely accepted methodology.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Dichloromethane, Ethyl Acetate, etc.)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should remain saturated with undissolved solid present.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow larger particles to settle.

-

Centrifuge the vial to pellet the remaining undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully draw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Quantification by HPLC:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the filtered, saturated solution of this compound into the HPLC system.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the sample based on its peak area. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the logical flow of solubility determination.

Caption: General workflow for determining compound solubility.

Caption: Detailed steps of the shake-flask experimental protocol.

References

Unveiling the Spectroscopic Signature of Boc-D-Chg-OH: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for N-(tert-Butoxycarbonyl)-D-cyclohexylglycine (Boc-D-Chg-OH). Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's ¹H and ¹³C NMR spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.

Summary of NMR Data

The structural elucidation of this compound is critically dependent on ¹H and ¹³C NMR spectroscopy. While a definitive, publicly available dataset from a single source is not available, the expected chemical shifts can be reliably predicted based on the analysis of its constituent functional groups: the N-Boc protecting group, the D-cyclohexylglycine core, and the carboxylic acid moiety. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| -CH- (cyclohexyl) | 1.00 - 1.90 | Multiplet | 11H |

| α-CH | ~4.00 | Doublet | 1H |

| -NH | ~5.00 | Doublet | 1H |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~28.5 |

| C (CH₃)₃ (Boc) | ~80.0 |

| Cyclohexyl carbons | 25.0 - 42.0 |

| α-C H | ~58.0 |

| C =O (Boc) | ~156.0 |

| C =O (acid) | ~175.0 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound, based on standard practices for protected amino acids.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to minimize spectral interference from impurities.

-

Solvent Selection: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices that can effectively solubilize the compound.

-

Concentration: The specified concentration range is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Number of Scans: 16 to 32 scans are generally sufficient.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a higher number of scans (1024 or more) is typically required.

-

Spectral Width: A wider spectral width of 200-250 ppm is used.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

Logical Workflow for NMR Data Acquisition and Analysis

The process of obtaining and interpreting NMR data follows a structured workflow to ensure accuracy and reproducibility. This workflow is visualized in the diagram below.

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry Analysis of Boc-D-Chg-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of N-tert-butyloxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a crucial building block in peptide synthesis and drug development. This document details experimental protocols, expected fragmentation patterns, and data interpretation to facilitate its characterization in a laboratory setting.

Introduction

This compound is a non-proteinogenic amino acid derivative widely utilized for the synthesis of peptides with enhanced stability and lipophilicity. Accurate characterization of this and related compounds is paramount for quality control and regulatory compliance. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the determination of its molecular weight and structural integrity. This guide focuses on the application of Electrospray Ionization (ESI) mass spectrometry for the analysis of this compound.

Experimental Protocols

A standard approach for the analysis of this compound involves high-performance liquid chromatography (HPLC) coupled with a mass spectrometer. The following protocols are based on established methods for the analysis of amino acids and their derivatives.

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis.

-

Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to a concentration of approximately 1 mg/mL. A common solvent is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

-

Dilution: Dilute the stock solution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL, using the initial mobile phase composition.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Conditions |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Agilent 6460 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 4000 V |

| Gas Temperature | 300 °C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 15 psi |

| Fragmentor Voltage | 135 V |

| Scan Range (MS1) | m/z 50-500 |

| Collision Energy (MS2) | 10-40 eV (for fragmentation studies) |

Data Presentation and Interpretation

The molecular formula of this compound is C₁₃H₂₃NO₄, with a monoisotopic mass of 257.1627 g/mol .

Expected Molecular Ions

Upon ESI-MS analysis, the following molecular ions are expected to be observed:

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| [M+H]⁺ | [C₁₃H₂₄NO₄]⁺ | 258.1700 | Positive |

| [M+Na]⁺ | [C₁₃H₂₃NNaO₄]⁺ | 280.1520 | Positive |

| [M-H]⁻ | [C₁₃H₂₂NO₄]⁻ | 256.1554 | Negative |

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the molecule by inducing fragmentation. The fragmentation of Boc-protected amino acids is well-characterized and typically involves the loss of the Boc group or parts of it.

In positive ion mode, the protonated molecule [M+H]⁺ is selected as the precursor ion for MS/MS analysis. The primary fragmentation pathways involve the cleavage of the Boc protecting group.

An In-depth Technical Guide to the Safety and Handling of Boc-D-Chg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data sheet (SDS) information for N-tert-Butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a key building block in peptide synthesis and drug development. This document synthesizes available data on its hazards, safe handling protocols, and emergency procedures, tailored for professionals in research and pharmaceutical fields.

Core Safety and Physical Data

This compound is a white to off-white crystalline powder. While comprehensive toxicological data such as LD50 and LC50 values are not available, the compound is classified with specific hazards that necessitate careful handling.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 70491-05-3 | AK Scientific, Inc. |

| Molecular Formula | C₁₃H₂₃NO₄ | AK Scientific, Inc. |

| Molecular Weight | 257.33 g/mol | PubChem |

| Appearance | White to off-white powder or lumps | Chem-Impex |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Solubility | Soluble in Methanol | Tokyo Chemical Industry |

| Storage Temperature | 2-8°C | Chem-Impex |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

| Hazard Classification | GHS Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary personal protective equipment, handling procedures, and emergency responses.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn when handling this compound to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used if ventilation is inadequate or if dust is generated.[4] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling:

-

Storage:

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2]

-

Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Workflow and Signaling Pathways

To visualize the logical flow of safety and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Risk Assessment and Management Workflow

This diagram illustrates the decision-making process for safely handling this compound, from initial hazard identification to emergency response.

References

Proper Handling and Storage of Boc-D-Chg-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper handling and storage conditions for N-tert-Butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a critical building block in peptide synthesis and drug development. Adherence to these guidelines is essential to ensure the compound's integrity, stability, and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| CAS Number | 70491-05-3 |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Approximately 75 °C |

| Solubility | Soluble in organic solvents such as methanol, and dichloromethane. |

Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The recommended storage conditions are summarized in the following table.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize degradation and maintain chemical stability. |

| Humidity | Store in a dry environment. | The compound may be sensitive to moisture, which can lead to hydrolysis of the Boc protecting group. |

| Light | Store in a light-resistant container. | While specific data on photosensitivity is limited, it is good practice to protect from light to prevent potential degradation. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric components. |

| Container | Keep in a tightly sealed container. | To prevent contamination and exposure to moisture and air. |

Note: While these are the generally recommended storage conditions, it is always best to refer to the certificate of analysis or the supplier's specific instructions for the particular lot of this compound being used. No detailed experimental studies on the long-term stability under various conditions were found in the public domain.

Handling Procedures

Due to its potential hazards, appropriate handling procedures must be followed to ensure the safety of personnel. This compound is classified as causing skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Engineering Controls

-

Ventilation: Handle in a chemical fume hood to minimize inhalation exposure.

-

Eye Wash Station and Safety Shower: These should be readily accessible in the work area.

General Handling Practices

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

Experimental Protocols

While specific, detailed experimental protocols for the stability of this compound were not found in the performed searches, a general protocol for assessing the stability of a similar compound would typically involve:

-

Sample Preparation: Aliquot the compound into several vials.

-

Storage Conditions: Store the vials under various conditions (e.g., different temperatures, humidity levels, and light exposures).

-

Time Points: At specified time intervals (e.g., 1, 3, 6, 12 months), remove a vial from each storage condition.

-

Analysis: Analyze the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) to detect any degradation products.

-

Data Evaluation: Compare the purity of the stored samples to a control sample stored under ideal conditions (e.g., -20°C, dark, dry).

Spill and Disposal Procedures

-

Spill: In case of a spill, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound.

Caption: Logical workflow for receiving, handling, storing, and disposing of this compound.

The Strategic Integration of Boc-D-Chg-OH in the Synthesis of Advanced Non-Natural Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide structures represents a significant advancement in medicinal chemistry and drug development. This technical guide focuses on the pivotal role of N-α-tert-Butyloxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a sterically hindered amino acid, in the synthesis of non-natural peptides. We delve into its chemical properties, detailed experimental protocols for its integration into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the profound impact of the D-cyclohexylglycine residue on the pharmacological properties of the resulting peptides. Through a comprehensive review of existing literature and a case study of the complement C5 inhibitor Zilucoplan (B10815266), this guide provides researchers and drug development professionals with the essential knowledge to effectively utilize this compound in the design and synthesis of next-generation peptide therapeutics.

Introduction to this compound in Peptide Synthesis

This compound is a protected form of the non-proteinogenic amino acid D-cyclohexylglycine. The D-configuration and the bulky cyclohexyl side chain impart unique conformational constraints and physicochemical properties to peptides, making it a valuable building block in the design of novel therapeutic peptides. The tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amino group is instrumental in the stepwise assembly of peptide chains using the well-established Boc-based Solid-Phase Peptide Synthesis (SPPS) methodology.

The primary rationale for incorporating D-cyclohexylglycine into peptide sequences includes:

-

Enhanced Metabolic Stability: The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This can significantly prolong the in-vivo half-life of peptide drugs.

-

Increased Lipophilicity: The cyclohexyl side chain is highly hydrophobic, which can enhance the lipophilicity of a peptide. This property can improve cell membrane permeability and facilitate the crossing of biological barriers, such as the blood-brain barrier.

-

Conformational Rigidity: The bulky nature of the cyclohexyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can result in higher binding affinity and selectivity for the target receptor.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 70491-05-3 | [1] |

| Molecular Formula | C13H23NO4 | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in organic solvents such as DMF and DCM | |

| Storage | 2-8 °C | [1] |

Experimental Protocols for Incorporation of this compound in SPPS

The sterically hindered nature of this compound presents challenges for its efficient incorporation into a growing peptide chain. Standard coupling protocols may result in lower yields. Therefore, optimized strategies are required.

General Boc-SPPS Workflow

The synthesis of a peptide using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Optimized Coupling Protocol for this compound

Due to the steric hindrance of the cyclohexyl side chain, a standard single coupling may not be sufficient to achieve a high yield. A double coupling strategy is often employed.

Materials:

-

Boc-protected peptide-resin (with a free N-terminal amine)

-

This compound (3-4 equivalents relative to resin substitution)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents)

-

DIEA (N,N-Diisopropylethylamine) (6-8 equivalents)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Ninhydrin (B49086) test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).

-

First Coupling:

-

Pre-activate a solution of this compound (3-4 eq.) and HBTU (3-4 eq.) in DMF with DIEA (6-8 eq.) for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

-

Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to the second coupling.

-

Second Coupling (if necessary):

-

Wash the resin with DMF (3x).

-

Repeat the coupling step (Step 5) with a fresh solution of activated this compound.

-

Agitate for another 2-4 hours.

-

-

Final Washing: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next deprotection/coupling cycle.

Note on Coupling Reagents: While HBTU is a common choice, other potent coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or the use of microwave-assisted synthesis can further improve the coupling efficiency for sterically hindered amino acids like this compound.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides containing hydrophobic residues like D-cyclohexylglycine, a carefully chosen cleavage cocktail is crucial to prevent side reactions and ensure good recovery.

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

Purification

Due to the hydrophobicity of D-cyclohexylglycine, the resulting peptides are often well-suited for purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Gradient: A linear gradient of increasing acetonitrile concentration is typically used to elute the peptide. The specific gradient will depend on the overall hydrophobicity of the peptide.

Impact of D-Cyclohexylglycine on Peptide Properties: Quantitative Data

The incorporation of D-cyclohexylglycine can significantly alter the biological and pharmacological properties of a peptide. The following table summarizes representative data from the literature.

| Peptide/Analog | Modification | Biological Target | Measured Parameter | Value | Impact of D-Chg | Reference |

| Zilucoplan | Contains L-Cyclohexylglycine | Complement C5 | IC50 (Hemolysis Assay) | 4.8 nM | High potency | [2] |

| GLP-1 Analog | Gly22 -> D-Ala | GLP-1 Receptor | Binding Affinity (Ki) | ~1 nM | Maintained high affinity | [3] |

| Generic Peptide | L-amino acid -> D-amino acid | Proteases | Half-life (in vivo) | Increased | Enhanced metabolic stability | [4] |

| Cyclic Hexapeptides | Peptide-to-peptoid substitutions | - | Cell Permeability (Papp) | Increased up to 3-fold | Improved cell penetration | [5] |

Case Study: Zilucoplan - A D-Cyclohexylglycine-Containing Therapeutic

Zilucoplan (Zilbrysq®) is a synthetic macrocyclic peptide approved for the treatment of generalized myasthenia gravis (gMG) in adults who are anti-acetylcholine receptor (AChR) antibody positive.[6] It serves as an excellent case study for the successful application of a cyclohexylglycine-containing peptide in drug development.

Structure and Synthesis

Zilucoplan is a 15-amino acid peptide that includes four non-natural amino acids, one of which is L-cyclohexylglycine.[7] Its synthesis involves a solid-phase approach, where Fmoc-L-cyclohexylglycine-OH is used as one of the building blocks.[8] The synthesis also features an on-resin cyclization between the side chains of Lys-1 and Asp-6.[8]

Mechanism of Action and the Role of Cyclohexylglycine

Zilucoplan is a complement C5 inhibitor.[9][10] In gMG, the complement system is pathologically activated, leading to the formation of the Membrane Attack Complex (MAC) at the neuromuscular junction, which causes muscle damage. Zilucoplan binds to complement protein C5, preventing its cleavage into C5a and C5b. This action halts the formation of the MAC.[11][12]

The precise structure-activity relationship of the L-cyclohexylglycine residue in Zilucoplan is not extensively detailed in the public domain. However, based on the principles outlined in this guide, its inclusion likely contributes to:

-

Enhanced Stability: The D- or in this case, a non-standard L-amino acid contributes to resistance against proteolytic degradation.

-

Optimal Conformation for Binding: The bulky cyclohexyl group helps to lock the peptide into a specific conformation that is optimal for high-affinity binding to complement C5.

The Complement C5 Signaling Pathway

The following diagram illustrates the complement C5 signaling pathway and the point of intervention by Zilucoplan.

Caption: The complement C5 signaling cascade and the inhibitory action of Zilucoplan.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of peptide chemists and drug developers. Its unique structural features offer a reliable strategy to enhance the metabolic stability, lipophilicity, and conformational rigidity of synthetic peptides. While its steric bulk necessitates optimized coupling protocols in SPPS, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties, as exemplified by the therapeutic success of Zilucoplan, make it an attractive building block for the creation of novel and effective peptide-based drugs. This guide provides a foundational understanding and practical protocols to facilitate the successful integration of this compound into non-natural peptide synthesis programs.

References

- 1. Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads | eLife [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. chimia.ch [chimia.ch]

- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 5. Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zilucoplan - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Chemical synthesis and characterisation of the complement C5 inhibitory peptide zilucoplan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Zilucoplan? [synapse.patsnap.com]

- 11. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Boc-D-Chg-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Chg-OH (N-α-tert-butyloxycarbonyl-D-cyclohexylglycine) is a non-proteinogenic amino acid derivative valuable in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can significantly enhance their therapeutic potential. The bulky and hydrophobic cyclohexyl side chain can increase metabolic stability by sterically hindering enzymatic degradation and improve receptor affinity and selectivity through favorable hydrophobic interactions with receptor pockets.[1][2] Peptides containing cyclohexylalanine have been explored as apelin analogues and opioid receptor modulators.[2][3]

Due to its steric bulk, the coupling of this compound can be more challenging than for smaller amino acids, often requiring optimized protocols to ensure high efficiency.[2] These application notes provide detailed protocols for the successful incorporation of this compound in Boc-SPPS, from resin preparation to final peptide purification.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 70491-05-3 |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥97% |

Data Presentation: Illustrative Synthesis of a Model Peptide

While specific quantitative data for every peptide sequence is unique, the following table provides illustrative data for the synthesis of a model hexapeptide (e.g., Tyr-D-Ala-Gly-Phe-D-Chg-Leu) on Merrifield resin. This data is intended to provide a realistic expectation of yields and purities when employing the optimized protocols described below.

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield resin is a common choice for Boc-SPPS. |

| Coupling Efficiency (this compound) | >98% | Achieved with double coupling using HBTU/HOBt activation. Monitored by the Kaiser test. |

| Average Coupling Efficiency (Other AAs) | >99% | Monitored by the Kaiser test. |

| Crude Peptide Yield | 65 - 80% | Dependent on peptide length and sequence complexity. |

| Crude Peptide Purity (by RP-HPLC) | 50 - 70% | Purification is necessary to remove deletion and truncated sequences. |

| Final Purified Peptide Yield | 20 - 40% | After RP-HPLC purification. |

| Final Peptide Purity (by RP-HPLC) | >98% | Confirmed by mass spectrometry. |

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound on Merrifield resin.

1. Resin Preparation and Swelling:

-

Place the desired amount of Merrifield resin (0.5-1.0 mmol/g substitution) in a reaction vessel.

-

Wash the resin three times with N,N-dimethylformamide (DMF).

-

Swell the resin in DMF for at least 30 minutes before the first amino acid coupling.

2. Nα-Boc Deprotection:

-

Deprotection Solution: 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Drain the DMF from the swollen resin.

-

Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes, then drain.

-

Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.[4]

3. Neutralization:

-

Neutralization Solution: 10% (v/v) N,N-diisopropylethylamine (DIEA) in DMF.

-

Add the neutralization solution to the resin and agitate for 5 minutes. Repeat this step once.

-

Wash the resin with DMF (5-7 times) to remove excess base.

4. Coupling of this compound (HBTU/HOBt Method): Due to its steric hindrance, a double coupling strategy is recommended for this compound to ensure maximum incorporation.

-

Activation Mixture:

-

This compound (3 equivalents relative to resin loading)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIEA (6 equivalents)

-

Dissolve the components in a minimal amount of DMF.

-

-

First Coupling:

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.

-

-

Second Coupling (if Kaiser test is positive):

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

Repeat the coupling procedure with a freshly prepared activation mixture for another 1-2 hours.

-

-

Washing:

-

Once the Kaiser test is negative (indicating complete coupling), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

5. Capping (Optional): If a small number of unreacted amino groups remain after double coupling, a capping step can be performed to block these sites and prevent the formation of deletion sequences.

-

Capping Solution: Acetic anhydride/Pyridine/DCM (1:2:7).

-

Treat the resin with the capping solution for 30 minutes.

-

Wash the resin with DCM and DMF.

6. Repeat the Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from Merrifield Resin (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus with appropriate safety precautions.[5][6][7][8]

-

Cleavage Cocktail: A common cocktail is 90% HF, 5% p-cresol, and 5% thioanisole. The composition may need to be adjusted based on the peptide sequence to include scavengers for sensitive residues.

-

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Transfer the dried peptide-resin to the HF reaction vessel.

-

Add the scavenger cocktail.

-

Cool the reaction vessel to 0°C.

-

Carefully distill the anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-